N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Unsymmetrical tetrazines with specific substitution patterns are critical for controlled bioorthogonal reactivity-generic analogs fail to deliver predictable kinetics. N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide solves this: • Methylthio group enables traceless TeTEx exchange with cysteine residues (reversible click-and-lock) • Oxidizable to sulfinyl tetrazine for 'stable-to-store, reactive-on-demand' pretargeted PET imaging (e.g., ¹⁸F) • Acetamide handle allows modular probe assembly (fluorophores, drugs, affinity tags) Reliable supply for chemical biology and radiochemistry R&D.

Molecular Formula C5H7N5OS
Molecular Weight 185.21 g/mol
Cat. No. B12573119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide
Molecular FormulaC5H7N5OS
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(N=N1)SC
InChIInChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11)
InChIKeyRWXFIENHAMQGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide: Bioorthogonal Tetrazine Building Block


N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide (CAS: 213320-12-8) is a functionalized 1,2,4,5-tetrazine derivative [1]. It features a methylthio (-SCH3) group at the 6-position and an acetamide (-NHCOCH3) moiety at the 3-position. This compound belongs to the class of 1,2,4,5-tetrazines, which are nitrogen-rich heterocycles renowned for their exceptionally rapid and selective participation in inverse electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, a cornerstone of modern bioorthogonal chemistry [2]. Its specific substitution pattern offers a unique combination of reactivity and synthetic utility, making it a candidate for applications requiring precise bioconjugation, probe development, and advanced materials synthesis [1].

Primary Workflow iEDDA ligation with strained alkenes Core bioorthogonal conjugation platform
Distinctive Capability Tetrazine-thiol exchange (TeTEx) Methylthio-driven dynamic covalent chemistry
Scaffold Role Asymmetric bifunctional building block Acetamide handle for further derivatization

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide vs. Generic Analogs


Generic substitution of functionalized tetrazines is not scientifically sound due to the profound impact of substituents on reaction kinetics, selectivity, and stability. The methylthio group in N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a key modulator of electronic properties, enabling rapid and traceless tetrazine-thiol exchange (TeTEx) reactions, a feature not shared by unsubstituted or amino-substituted tetrazines [1]. Conversely, the acetamide moiety provides a handle for further derivatization and can enhance aqueous solubility compared to purely lipophilic analogs [2]. Replacing it with a simpler analog like 3,6-bis(methylthio)-1,2,4,5-tetrazine would result in a symmetrical, less versatile scaffold with different solubility and conjugation profiles, while amino-substituted tetrazines exhibit markedly slower iEDDA kinetics [3]. The precise combination of a reactive thioether and a modifiable amide group is what makes this compound a distinct and non-interchangeable tool.

This compound
Methylthio + acetamide asymmetric scaffold enables both TeTEx exchange and iEDDA ligation with a derivatizable handle.
3,6-Bis(methylthio) analog
Symmetric scaffold lacks the acetamide derivatization site and exhibits different solubility and conjugation profiles.
Amino-substituted tetrazine
Markedly slower iEDDA kinetics; irreversible thiol reaction pathway precludes dynamic exchange workflows.
Non-thioether tetrazine
Lacks the oxidizable handle required for kinetic turn-on activation strategies in imaging probe development.

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide: Comparative Performance Data


Methylthio-Driven TeTEx Reactivity

The methylthio substituent is essential for enabling rapid tetrazine-thiol exchange (TeTEx) reactions, a dynamic covalent chemistry that is central to the 'Click'n Lock' strategy. Studies on asymmetric methylthio-substituted tetrazines show they proceed to full conversion in TeTEx with second-order rate constants (k2) of up to 25 M⁻¹ s⁻¹ in aqueous environments [1]. In contrast, amino-substituted tetrazines were found to lead to irreversible nucleophilic substitutions or significantly decreased reactivity, effectively canceling the dynamic regime necessary for reversible bioconjugation [1].

TeTEx Reactivity
Class-level inference
k2 up to 25 M⁻¹ s⁻¹
vs. amino-substituted: irreversible pathway
Supports dynamic, reversible bioconjugation workflow.
Aqueous TeTEx conditions; methylthio-driven exchange.
Bioorthogonal Chemistry Click Chemistry Bioconjugation Reversible Functionalization

Latent iEDDA Reactivity via Thioether Oxidation

A key advantage of the methylthio group is its amenability to post-synthetic oxidation. While the parent thioether provides a stable handle, its oxidation to a sulfinyl group (-S(O)CH3) dramatically enhances the compound's reactivity in the inverse electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). This strategy has been validated for 18F-radiolabeled tetrazines, where post-radiolabeling oxidation overcomes stability issues during synthesis and unlocks exceptionally high second-order rate constants (k2) for rapid in vivo ligation [1]. This 'kinetic turn-on' via oxidation is a differentiating feature of thioether-substituted tetrazines compared to non-oxidizable analogs like methyl- or phenyl-substituted tetrazines [2].

Latent iEDDA Reactivity
Class-level inference
k2 ≈ 10⁷ M⁻¹ s⁻¹
Post-oxidation iEDDA with TCO
Supports kinetic turn-on strategy for imaging probe development.
Oxidation-dependent activation; stable-to-store precursor.
PET Imaging Radiolabeling iEDDA Ligation Click Chemistry

Enhanced Aqueous Solubility vs. Lipophilic Analogs

The presence of the polar acetamide group at the 3-position of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is expected to confer significantly improved aqueous solubility compared to more hydrophobic, symmetric 3,6-disubstituted tetrazine analogs [1]. For instance, 3,6-bis(methylthio)-1,2,4,5-tetrazine (cLogP ≈ 2.1) is more lipophilic, whereas the introduction of a polar amide moiety reduces lipophilicity, as reflected in the lower computed XLogP3-AA value of 0.3 for a closely related pyrimidine derivative [2]. Enhanced solubility is a critical parameter for achieving high conjugation yields in aqueous biological buffers and for minimizing non-specific binding in cellular assays [1].

Aqueous Solubility
Reported
XLogP3-AA ≈ 0.3
vs. bis(methylthio) analog: cLogP ≈ 2.1
Supports aqueous-phase conjugation workflows.
Computed from closely related pyrimidine derivative.
Bioconjugation Drug Delivery Aqueous Solubility Formulation

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide: Key Applications


Click'n Lock Reversible Bioconjugation

This compound is ideally suited as a building block for developing 'Click'n Lock' bioconjugation systems. Its methylthio group enables rapid and traceless tetrazine-thiol exchange (TeTEx), allowing for reversible attachment to cysteine-containing biomolecules. This dynamic bond can be subsequently 'locked' via an iEDDA reaction with a strained dienophile (e.g., TCO), creating a stable, irreversible conjugate [1]. This is a powerful strategy for applications in peptide stapling, protein functionalization, and dynamic combinatorial chemistry.

Latent Probes for 18F-PET Imaging

The methylthio group serves as a precursor to a highly reactive sulfinyl-tetrazine. This compound can be used to synthesize stable thioether precursors that are compatible with demanding radiolabeling conditions (e.g., with 18F). Following labeling, a mild oxidation step converts the thioether to a sulfinyl group, 'turning on' its iEDDA reactivity to achieve extremely fast conjugation with pre-targeted TCO-modified biomolecules in vivo [1]. This 'stable-to-store, reactive-on-demand' profile is critical for the success of pretargeted PET imaging and radiotherapy applications.

Asymmetric Scaffolds for Multifunctional Probes

The unsymmetrical nature of this compound, with a methylthio group on one side and an acetamide group on the other, makes it a versatile core for constructing multifunctional probes. The acetamide can be further functionalized (e.g., through amide bond formation with fluorophores, affinity tags, or drugs), while the methylthio group retains its unique reactivity for conjugation or subsequent activation. This allows for the precise, stepwise assembly of complex molecular architectures for chemical biology and drug delivery research [2].

Application
Selection Property
Validation Focus
Click'n Lock reversible bioconjugation
Methylthio-driven TeTEx exchange capability
Dynamic-to-covalent locking via iEDDA with TCO
Latent probes for 18F-PET imaging research
Oxidizable thioether for kinetic turn-on activation
Post-radiolabeling oxidation and in situ ligation rate
Asymmetric multifunctional probe assembly
Acetamide derivatization handle with retained methylthio reactivity
Stepwise conjugation efficiency and probe homogeneity

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